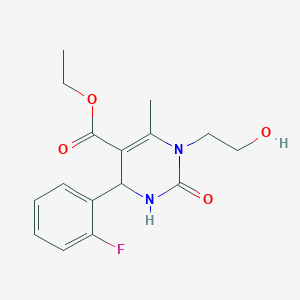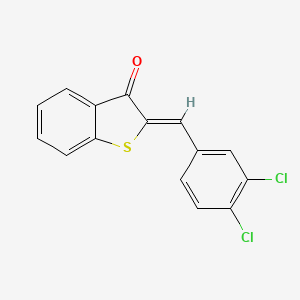![molecular formula C26H17BrN2O2 B11521065 N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B11521065.png)
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,2-dihydroacenaphthylene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a lengthy name. Let’s break it down:
- The core structure consists of a benzoxazole ring (a five-membered heterocycle containing oxygen and nitrogen) fused to a dihydroacenaphthylene ring system.
- The 4-bromophenyl group is attached to the benzoxazole ring.
- The carboxamide functional group is present at the 5-position of the dihydroacenaphthylene ring.
- Overall, it combines aromatic, heterocyclic, and amide features.
Preparation Methods
- One synthetic route involves the reaction of 4-bromobenzyl bromide with sodium cyanide in a solvent like DMF-water . The reaction proceeds via nucleophilic substitution, yielding the desired compound.
- Here’s the reaction:
4-Bromobenzyl bromide+Sodium cyanide→this compound
- The product can be isolated and purified using standard techniques.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Bromination: Due to the presence of the bromophenyl group, it can undergo electrophilic aromatic substitution.
Amide Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to form the corresponding carboxylic acid and amine.
Reduction: The carbonyl group in the amide can be reduced to an alcohol.
- Common reagents include hydrogen , sodium hydroxide , and reducing agents .
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development.
Fluorescent Probes: The benzoxazole moiety can serve as a fluorescent probe in biological studies.
Materials Science: It may find applications in organic electronics or as a building block for functional materials.
Mechanism of Action
- The exact mechanism depends on the specific application.
- If used as a drug, it could target specific receptors or enzymes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other benzoxazoles, dihydroacenaphthylenes, and amides.
- Uniqueness lies in the combination of these structural elements.
Properties
Molecular Formula |
C26H17BrN2O2 |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,2-dihydroacenaphthylene-5-carboxamide |
InChI |
InChI=1S/C26H17BrN2O2/c27-18-9-6-17(7-10-18)26-29-22-14-19(11-13-23(22)31-26)28-25(30)21-12-8-16-5-4-15-2-1-3-20(21)24(15)16/h1-3,6-14H,4-5H2,(H,28,30) |
InChI Key |
XNJMRJCDVZPHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NC4=CC5=C(C=C4)OC(=N5)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-2-(nonyloxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium](/img/structure/B11520992.png)
![4-[4,6,6-Trimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-4-yl]benzene-1,3-diol](/img/structure/B11521004.png)
![N-(2-Furylmethyl)-5-[(phenylsulfonyl)amino]pentanamide](/img/structure/B11521006.png)
![5-(4-tert-butylphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11521012.png)
![2-({(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11521017.png)


![N-(4-methoxyphenyl)-2-{5-oxo-3-(thiophen-2-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide](/img/structure/B11521033.png)

![10-(3-bromophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11521037.png)
![N-[(2Z)-4-(4-bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B11521045.png)

![4-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B11521054.png)
![1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}[2,6-dinitro-4-(trifluoromethyl)phenyl]amino)propan-2-ol](/img/structure/B11521062.png)
